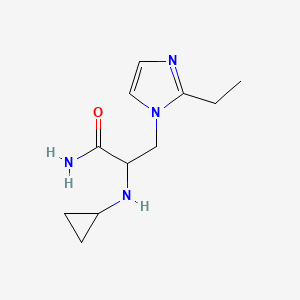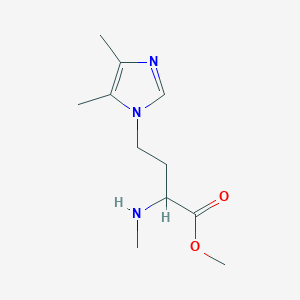
Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound characterized by the presence of an imidazole ring substituted with dimethyl groups and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base.
Formation of the Butanoate Ester: The final step involves the esterification of the imidazole derivative with butanoic acid in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives or esters.
Applications De Recherche Scientifique
Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate: Lacks the dimethyl substitution on the imidazole ring.
Ethyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Contains an ethyl ester instead of a methyl ester.
Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(amino)butanoate: Lacks the methyl group on the amino substituent.
Uniqueness
Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is unique due to the presence of both dimethyl groups on the imidazole ring and the methylamino substituent on the butanoate ester
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
methyl 4-(4,5-dimethylimidazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8-9(2)14(7-13-8)6-5-10(12-3)11(15)16-4/h7,10,12H,5-6H2,1-4H3 |
Clé InChI |
XISAJGKNERCHOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)CCC(C(=O)OC)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



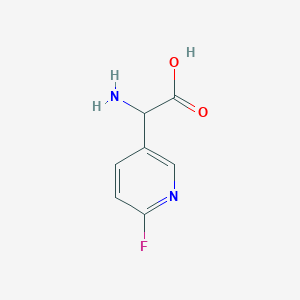
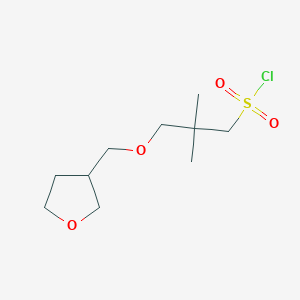
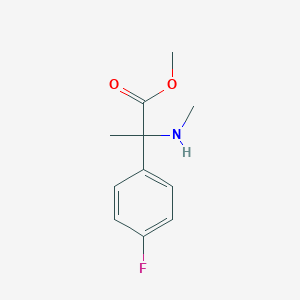
![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)

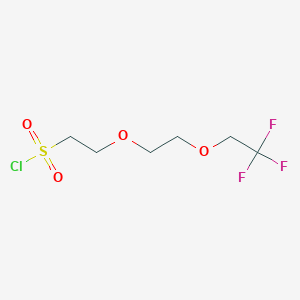
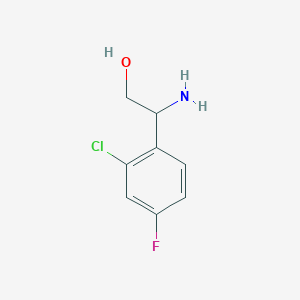

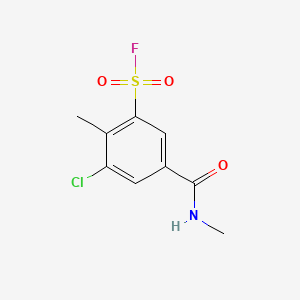
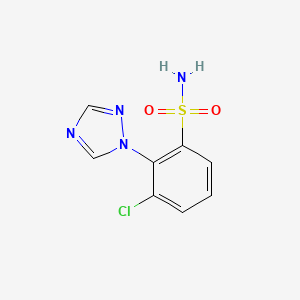
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)

